5-Isobutylisoxazol-3-ylamine
Description
Significance of the Isoxazole (B147169) Heterocycle in Chemical and Biological Sciences
The isoxazole nucleus is a key pharmacophore found in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. ajrconline.orgnih.gov This has rendered it a structure of significant interest in medicinal chemistry. ajrconline.orgnih.gov Isoxazole derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, neuroprotective, analgesic, anticonvulsant, and antidiabetic properties, among others. ajrconline.orgrsc.orgnih.govrsc.org The presence of the isoxazole moiety can enhance the pharmacological profile of a molecule and is a feature of several clinically approved drugs, such as the antibiotic sulfamethoxazole (B1682508) and the anti-inflammatory agent parecoxib. rsc.org
The versatility of the isoxazole ring stems from its unique structural and electronic features. It is an electron-rich aromatic system, which also possesses the capability for ring cleavage under certain conditions, making it a useful synthetic intermediate. nih.gov The substituents on the isoxazole ring play a crucial role in defining the molecule's biological activity and its ability to form complexes with biological targets. rsc.org
Scope and Relevance of Research Pertaining to 5-Isobutylisoxazol-3-ylamine and Related Isoxazole Derivatives
While extensive research exists for the isoxazole class of compounds, specific studies focusing solely on this compound are limited in the public domain. However, its structural features—a 3-amino group and a 5-isobutyl substituent—place it within a class of isoxazole derivatives with significant potential for further investigation. The 3-amino group provides a key site for further functionalization, allowing for the synthesis of a diverse library of derivatives. The isobutyl group at the 5-position can influence the compound's lipophilicity and steric profile, which are critical parameters for biological activity.
A reliable synthetic procedure for accessing 3-amino-5-alkyl isoxazoles, including this compound, has been developed, highlighting the accessibility of this compound for research purposes. lookchem.comthieme-connect.com The relevance of research into compounds like this compound lies in the potential to discover novel therapeutic agents by exploring the chemical space around the isoxazole core. wisdomlib.org The synthesis and evaluation of derivatives of this compound could lead to the identification of new leads for drug discovery programs targeting a variety of diseases.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 88485-78-3 | lookchem.com |
| Molecular Formula | C₇H₁₂N₂O | Inferred |
| Appearance | Pale-yellow solid | lookchem.com |
| Yield (in reported synthesis) | 60% | lookchem.com |
Overview of Advanced Methodologies in Isoxazole Research
The synthesis of isoxazoles has been a subject of intense research, leading to the development of numerous innovative and efficient methodologies. rsc.org Traditional methods often rely on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.org However, contemporary research focuses on more advanced and sustainable approaches.
Recent advances include:
Transition metal-catalyzed cycloadditions: These methods offer high regioselectivity and efficiency in the synthesis of substituted isoxazoles. rsc.org
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources, such as microwave irradiation and ultrasound, has gained significant traction. rsc.orgnih.govpreprints.org These techniques often lead to shorter reaction times, higher yields, and reduced waste generation. preprints.orgsciensage.info
Multi-component Reactions: One-pot syntheses involving multiple starting materials to construct complex isoxazole derivatives are highly sought after for their atom economy and operational simplicity. preprints.org
Metal-free Synthetic Routes: To circumvent the cost, toxicity, and removal issues associated with metal catalysts, metal-free synthetic strategies are being actively developed. rsc.org
These advanced methodologies not only facilitate the efficient synthesis of known isoxazole derivatives but also enable the creation of novel and structurally diverse compounds for biological screening. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O/c1-5(2)3-6-4-7(8)9-10-6/h4-5H,3H2,1-2H3,(H2,8,9) |
InChI Key |
VRIWJGBNCGBJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NO1)N |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 5 Isobutylisoxazol 3 Ylamine and Its Analogs
Established Synthetic Strategies for Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring is primarily achieved through two major synthetic approaches: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. acs.org These foundational strategies provide versatile entry points to a wide array of isoxazole derivatives. acs.org
The [3+2]-cycloaddition reaction, specifically the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile), stands as one of the most powerful and widely reported methods for isoxazole synthesis. acs.orgnih.gov This reaction can proceed through either a concerted, pericyclic mechanism or a stepwise pathway involving a diradical intermediate. nih.gov The versatility of this method allows for the synthesis of diverse isoxazoles, including 3,4,5-trisubstituted variants. acs.org
Several advancements have refined this strategy. For instance, copper-catalyzed [3+2] cycloaddition reactions enable the single-step, highly regioselective synthesis of isoxazoles from alkynes and nitrile oxides generated in situ. organic-chemistry.org Another approach involves an enamine-triggered [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides, which, after oxidation, offers a metal-free, high-yielding, and regiospecific route to 3,4-disubstituted isoxazoles. organic-chemistry.orgthieme-connect.com Intramolecular versions of this reaction have also been developed, providing a powerful method for constructing complex, polycyclic isoxazole-containing systems in a single step. mdpi.com
| Strategy | Reactants | Key Features | Reference |
|---|---|---|---|
| Copper-Catalyzed Cycloaddition | Alkynes + Nitrile Oxides (in situ) | Highly regioselective, single-step process. | organic-chemistry.org |
| Enamine-Triggered Cycloaddition | Aldehydes + N-hydroximidoyl chlorides | Metal-free, high-yielding, regiospecific for 3,4-disubstituted isoxazoles. | organic-chemistry.orgthieme-connect.com |
| Alkynylsilane Cycloaddition | Alkynyldimethylsilyl ethers + Nitrile Oxides | Provides highly substituted, silicon-containing isoxazoles with high regioselectivity. | acs.org |
| Intramolecular Cycloaddition (INOC) | Molecule with both nitrile oxide precursor and alkyne | Forms two rings simultaneously to create complex fused systems. | mdpi.com |
A classical and robust method for synthesizing the isoxazole ring involves the cyclocondensation of an α,β-unsaturated ketone, commonly a chalcone, with hydroxylamine. uobaghdad.edu.iqderpharmachemica.com Chalcones are readily prepared via Claisen-Schmidt condensation between an aldehyde and an acetophenone. uobaghdad.edu.iqorientjchem.org The subsequent reaction with hydroxylamine hydrochloride proceeds via nucleophilic addition to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the isoxazole or isoxazoline (B3343090) ring. ijert.orgnih.gov
The reaction conditions can be varied, with the cyclization being carried out in the presence of a base such as potassium hydroxide (B78521) or sodium acetate (B1210297), or catalyzed by an acid. derpharmachemica.comijert.orgnih.gov This method is valued for its operational simplicity and the use of readily available starting materials. derpharmachemica.com
| Chalcone Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Substituted Chalcones | Hydroxylamine Hydrochloride | KOH / Absolute Ethanol (B145695), Reflux | Isoxazole derivatives | derpharmachemica.com |
| Triphenyl aminobenzaldehyde-derived chalcones | Hydroxylamine Hydrochloride | Basic medium | Isoxazoline derivatives | uobaghdad.edu.iq |
| Various Chalcones | Hydroxylamine Hydrochloride | 40% KOH / Ethyl Alcohol, Reflux | Isoxazole derivatives | nih.gov |
| 3-Methoxy acetophenone-derived chalcones | Hydroxylamine Hydrochloride | Sodium acetate / Ethanol, Reflux | Isoxazole derivatives | orientjchem.org |
Regioselective Synthesis of Isoxazole Amines
The synthesis of isoxazoles bearing an amino group presents a regiochemical challenge, as the reaction can potentially yield different isomers (e.g., 3-amino vs. 5-amino). Consequently, significant research has focused on developing methods that precisely control the position of the amine substituent. Successful strategies often rely on careful manipulation of reaction parameters or the use of specifically designed precursors. organic-chemistry.orgnih.gov
Key factors that determine the regiochemical outcome in the synthesis of amino-isoxazoles include reaction temperature and pH. organic-chemistry.org In the cyclocondensation of β-enamino diketones with hydroxylamine, for example, the choice of solvent and temperature can dramatically shift the isomeric ratio of the products. nih.gov One regioisomer may be favored in a solvent like acetonitrile (B52724) at room temperature, while another is preferentially formed in ethanol at reflux temperature. nih.gov Increasing the reaction temperature can sometimes compromise the regioselectivity, highlighting the delicate balance of kinetic and thermodynamic control. nih.gov The use of additives like pyridine (B92270) or Lewis acids such as boron trifluoride etherate can also direct the cyclization pathway to selectively yield a desired regioisomer. nih.gov
Building on the understanding of regiochemical control, reliable procedures for accessing specific amino isoxazole isomers have been established. A notable procedure allows for the synthesis of a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles by carefully controlling temperature and pH. organic-chemistry.org
Other regioselective methods include:
For 5-Aminoisoxazoles: A one-pot 1,3-dipolar cycloaddition reaction between in situ generated nitrile oxides and α-cyanoenamines regioselectively yields 5-aminoisoxazoles. nih.gov
For 3-Aminoisoxazoles: A two-step procedure has been developed where readily available 3-bromoisoxazolines react with various amines in a base-promoted addition-elimination reaction, followed by an oxidation step to furnish 3-aminoisoxazoles in high yields. acs.org
From β-Enamino Diketones: Four distinct methodologies have been developed to regioselectively synthesize different polyfunctionalized isoxazole isomers by systematically varying the solvent, temperature, and use of additives during cyclocondensation with hydroxylamine. nih.gov
Novel Catalytic and Green Chemistry Approaches in Isoxazole Synthesis
In line with the principles of sustainable chemistry, recent advancements in isoxazole synthesis have focused on developing novel catalytic systems and environmentally friendly protocols. bohrium.com These green approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. bohrium.commdpi.com
Ultrasound-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional methods. mdpi.com Similarly, microwave-assisted synthesis has been shown to accelerate reactions for preparing various isoxazole analogues. bohrium.com
The use of novel catalysts is another key area of innovation. Heteropolyacids have been employed as effective and reusable green catalysts for the condensation of 1,3-dicarbonyl compounds with hydroxylamine. tandfonline.com In one novel approach, an agro-waste-based catalyst, the water extract of orange fruit peel ash (WEOFPA), has been used for the efficient synthesis of isoxazoles under solvent-free conditions. nih.gov Furthermore, metal-free catalytic systems, such as the use of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) with air as the oxidant in water, provide a sustainable pathway to 3,5-disubstituted isoxazoles. nih.gov These methods highlight a significant shift towards more sustainable and efficient manufacturing of important heterocyclic scaffolds. bohrium.com
Derivatization and Functionalization of the Isoxazole Scaffold
The isoxazole ring is a versatile scaffold in organic synthesis and medicinal chemistry, offering multiple sites for chemical modification. rsc.orgresearchgate.net The functionalization of 5-isobutylisoxazol-3-ylamine and its analogs primarily involves reactions targeting the exocyclic amino group and, to a lesser extent, the C-4 position of the isoxazole ring. These modifications are crucial for developing a diverse range of derivatives with varied pharmacological properties. rsc.org The chemical reactivity of 3-aminoisoxazoles can be compared to that of masked enaminones, which allows for their use in constructing more complex heterocyclic systems. researchgate.net
The exocyclic amino group in 3-aminoisoxazoles is a primary site for nucleophilic reactions. researchgate.net This allows for the synthesis of a wide array of derivatives, including amides, ureas, and more complex heterocyclic structures through multicomponent reactions. For instance, the interaction of 5-amino-3-methylisoxazole, a close analog of this compound, with o-nitrobenzoyl chloride results in the formation of the corresponding benzamide. researchgate.net This highlights a common strategy for functionalizing the amino group.
Furthermore, 3-aminoisoxazoles serve as key building blocks in one-pot multicomponent reactions to generate fused heterocyclic systems. The reaction of 3-amino-5-methylisoxazole (B124983) with β-naphthol and various arylaldehydes, catalyzed by bismuth(III) trifluoromethanesulfonate, yields diversely substituted naphtho[1,2-e] rsc.orgresearchgate.netoxazines. sigmaaldrich.com This demonstrates the utility of the amino group in complex condensation reactions. Similarly, these compounds participate in the synthesis of indole-pyridine carbonitrile derivatives and pyrimido[5,4-c]quinolin-5-ones, showcasing their versatility as synthons. sigmaaldrich.comresearchgate.net
The following table summarizes representative derivatization reactions involving 3-aminoisoxazole (B106053) analogs.
Table 1: Examples of Derivatization Reactions of 3-Aminoisoxazole Analogs
| Starting Material | Reagent(s) | Product | Reaction Type |
| 5-Amino-3-methylisoxazole | o-Nitrobenzoyl chloride | N-(3-Methylisoxazol-5-yl)-2-nitrobenzamide | Acylation |
| 3-Amino-5-methylisoxazole | β-Naphthol, Arylaldehydes | trans-1,3-Diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e] rsc.orgresearchgate.netoxazines | One-pot condensation / Multicomponent Reaction |
| 3-Amino-5-methylisoxazole | Isatin, Malononitrile, Substituted anilines | Indole-pyridine carbonitrile derivatives | Multicomponent Reaction |
| 3-Amino-5-methylisoxazole | Ethyl acetoacetate, Substituted anilines, Carbon disulfide | 1-Aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones | Multicomponent Reaction |
These examples underscore the synthetic utility of the amino group on the isoxazole scaffold for creating structural diversity. The ability to participate in both simple acylation and complex multicomponent reactions makes 3-aminoisoxazoles valuable intermediates in the synthesis of novel chemical entities. researchgate.netnih.gov
Chemical Reactivity and Transformations of 5 Isobutylisoxazol 3 Ylamine
Reactions at the Amino Functionality
The exocyclic amino group at the 3-position of the isoxazole (B147169) ring is a primary site for nucleophilic reactions. Its reactivity is analogous to that of other aromatic and heteroaromatic amines, allowing for a variety of transformations to introduce new functional groups and build more complex molecular scaffolds.
Common reactions at the amino functionality include acylation and alkylation. Acylation is readily achieved by treating 5-Isobutylisoxazol-3-ylamine with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. This reaction leads to the formation of the corresponding N-(5-isobutylisoxazol-3-yl)amides. Similarly, alkylation with alkyl halides can introduce alkyl substituents onto the amino group. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.
| Reagent Type | Example Reagent | Product Type |
| Acyl Halide | Acetyl chloride | N-(5-isobutylisoxazol-3-yl)acetamide |
| Anhydride | Acetic anhydride | N-(5-isobutylisoxazol-3-yl)acetamide |
| Alkyl Halide | Methyl iodide | N-methyl-5-isobutylisoxazol-3-ylamine |
Modifications of the Isobutyl Substituent
The isobutyl group at the 5-position of the isoxazole ring, while generally less reactive than the amino group, can undergo modifications, typically through free-radical halogenation at the benzylic-like position adjacent to the isoxazole ring. pearson.comyoutube.comstudymind.co.uk This functionalization provides a handle for further synthetic transformations.
For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the selective bromination of the isobutyl group. The resulting bromo-substituted derivative can then participate in nucleophilic substitution reactions or serve as a precursor for organometallic reagents.
| Reaction Type | Reagent | Product |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 5-(1-bromo-2-methylpropyl)isoxazol-3-ylamine |
Ring Opening and Rearrangement Pathways of Isoxazoles
The isoxazole ring, due to the inherent weakness of the N-O bond, is susceptible to various ring-opening and rearrangement reactions under different conditions. These transformations are powerful tools for converting the isoxazole core into other valuable structural motifs.
Reductive Ring Cleavage: A common transformation of isoxazoles is reductive cleavage of the N-O bond. This can be achieved using various reducing agents, such as catalytic hydrogenation with Raney Nickel. rsc.orgmdpi.com This process typically yields an enaminone, which can be a versatile intermediate for the synthesis of other heterocyclic systems. For this compound, this reaction would be expected to produce an aminovinyl ketone.
Base-Catalyzed Rearrangements: 3-Aminoisoxazoles can undergo base-catalyzed ring transformations. Depending on the reaction conditions and the presence of other reagents, this can lead to the formation of different heterocyclic systems. For instance, treatment with a strong base can induce ring opening followed by recyclization.
| Reaction Type | Reagents | Expected Product |
| Reductive Ring Cleavage | H₂, Raney Nickel | 1-amino-5-methylhex-1-en-3-one |
| Base-Catalyzed Rearrangement | Strong Base (e.g., NaH) | Varies (e.g., substituted pyrimidines) |
Incorporation into Complex Molecular Architectures
The dual functionality of this compound, possessing both a nucleophilic amino group and a stable heterocyclic core, makes it an excellent precursor for the synthesis of more complex, often fused, heterocyclic systems. The amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles to construct new rings.
For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of isoxazolo[3,4-d]pyrimidines. chemsynthesis.com Similarly, reaction with appropriately substituted pyrazoles can yield pyrazolo[3,4-d]isoxazoles. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of 3-aminoisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has been reported, illustrating the utility of 3-aminoisoxazoles in constructing such bicyclic structures. chemsynthesis.com
| Reactant | Fused Heterocyclic Product |
| Diethyl malonate | Isoxazolo[3,4-d]pyrimidine-4,6-diol |
| Ethyl acetoacetate | 4-methylisoxazolo[3,4-d]pyrimidin-6-ol |
Structure Activity Relationship Sar Investigations of 5 Isobutylisoxazol 3 Ylamine Derivatives
Elucidation of Structural Determinants for Biological Activity
To understand the biological activity of 5-Isobutylisoxazol-3-ylamine derivatives, researchers would typically synthesize a library of analogues with systematic variations at key positions of the molecule. The primary focus would be on modifications of the isobutyl group at the 5-position, the amine group at the 3-position, and potential substitutions on the isoxazole (B147169) ring itself.
A hypothetical initial SAR study might involve the exploration of the isobutyl pocket. By synthesizing analogues with varying alkyl chain lengths (e.g., propyl, pentyl), branching patterns (e.g., sec-butyl, tert-butyl), and the introduction of cyclic moieties (e.g., cyclobutyl, cyclopentyl), the spatial and hydrophobic requirements of the binding site could be mapped. Similarly, the nature of the amine at the 3-position would be a critical determinant of activity. Acetylation, alkylation, or incorporation into heterocyclic systems would be common strategies to probe the role of this functional group in target engagement, potentially through hydrogen bonding or salt bridge formation.
Impact of Substituent Modifications on Molecular Interactions
The introduction of different substituents would be expected to significantly alter the molecular interactions between the ligand and its biological target. For instance, the replacement of the isobutyl group with moieties containing hydrogen bond donors or acceptors (e.g., alcohols, ethers) could introduce new, favorable interactions with polar residues in a binding pocket. Aromatic substituents could engage in π-π stacking or cation-π interactions.
Computational methods, such as molecular docking and molecular dynamics simulations, would be invaluable in predicting and rationalizing these interactions. By modeling the binding of various derivatives to a putative target protein, researchers could gain insights into the specific amino acid residues involved in the interaction and how different substituents either enhance or disrupt this binding.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For this compound derivatives, the rotational freedom around the bond connecting the isobutyl group to the isoxazole ring could lead to multiple accessible conformations. It is plausible that only a specific, low-energy conformation, often termed the "bioactive conformation," is responsible for binding to the biological target.
Techniques such as X-ray crystallography of ligand-protein complexes would provide the most definitive information about the bioactive conformation. In the absence of such data, computational methods like conformational searches and quantum mechanical calculations could be employed to predict the preferred conformations in solution and in a simulated binding environment. Correlating the conformational preferences of a series of analogues with their biological activities could reveal the key spatial arrangement of functional groups required for optimal target engagement.
Targeted Modifications for Potency and Selectivity Enhancement
Building upon the initial SAR findings, the next logical step would be to design and synthesize second-generation analogues with targeted modifications aimed at enhancing potency and selectivity. For example, if initial studies indicated that a hydrophobic pocket accommodates the isobutyl group, extending this group or introducing lipophilic substituents at this position might lead to increased binding affinity and, consequently, higher potency.
Selectivity, the ability of a compound to interact with a specific target over others, is a critical aspect of drug design. If the initial compounds show activity against multiple targets, modifications can be introduced to exploit subtle differences in the binding sites of these targets. For instance, introducing a bulkier substituent might be sterically tolerated in the desired target's binding site but clash with the binding site of an off-target protein, thereby improving selectivity.
Computational Chemistry and Molecular Modeling of 5 Isobutylisoxazol 3 Ylamine and Its Analogs
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules, which in turn governs their reactivity and interaction with biological targets. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure of isoxazole (B147169) derivatives. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govjoaquinbarroso.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. nih.govresearchgate.net For isoxazole analogs, these calculations help predict their behavior in biological systems, such as their susceptibility to electrophilic or nucleophilic attack. nih.gov
Furthermore, these calculations generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for understanding and predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a protein target.
Table 1: Key Parameters from Quantum Mechanical Calculations
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. nih.gov | Correlates with chemical reactivity and kinetic stability. researchgate.net |
| MEP Map | Molecular Electrostatic Potential Map. | Visualizes charge distribution, predicting sites for intermolecular interactions. |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For isoxazole derivatives, this method has been extensively applied to understand their mechanism of action against various biological targets, including enzymes and receptors. nih.govresearchgate.net The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.govresearchgate.net
Studies on isoxazole analogs have explored their interactions with a range of targets such as:
Cyclooxygenase (COX) Enzymes: Docking studies have been used to identify binding interactions of isoxazole-carboxamide derivatives within the active sites of COX-1 and COX-2, providing insights into their anti-inflammatory potential. nih.gov
Farnesoid X Receptor (FXR): Molecular modeling has been applied to understand the binding modes of isoxazole derivatives as FXR agonists, which are potential treatments for liver diseases. nih.gov
Carbonic Anhydrase (CA): Docking analysis has helped to rank isoxazole derivatives based on their binding energy within the active pocket of carbonic anhydrase, supporting in vitro enzyme inhibition results. nih.gov
These studies are crucial for structure-based drug design, allowing researchers to visualize and analyze the interactions that drive ligand binding and biological activity. dundee.ac.uk
Following molecular docking, a detailed analysis of the ligand-protein interactions is performed. This profiling identifies the key amino acid residues in the target's binding pocket that interact with the isoxazole derivative and characterizes the nature of these interactions. Common interactions observed for this class of compounds include:
Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the binding site. For example, docking studies of isoxazole derivatives with carbonic anhydrase revealed hydrogen bonding with residues like His119, His94, and Thr199. nih.gov
Hydrophobic Interactions: The isobutyl group of 5-isobutylisoxazol-3-ylamine and other nonpolar moieties in its analogs frequently form hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity. nih.gov
Pi-Alkyl and Pi-Pi Stacking: The aromatic isoxazole ring can engage in these types of interactions with appropriate residues, further stabilizing the bound conformation. researchgate.net
By creating a comprehensive profile of these interactions, researchers can understand the structural basis for a compound's activity and selectivity. This knowledge guides the modification of the ligand's structure to enhance favorable interactions and improve its pharmacological profile.
The specific orientation, or "pose," of a ligand within the binding site is a determining factor for its biological effect. Molecular docking simulations generate multiple possible poses and rank them based on scoring functions, which provide an estimate of the binding affinity (e.g., kcal/mol). nih.govthieme-connect.de Lower binding energy scores typically indicate a more favorable and stable interaction. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoxazole derivatives, QSAR studies are vital for understanding which structural features are crucial for their therapeutic effects. nih.govresearchgate.net These models translate molecular structures into numerical descriptors and use statistical methods to correlate them with experimental activities.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for developing predictive models for isoxazole analogs. nih.govresearchgate.netimist.ma These models are built by aligning a set of molecules with known activities and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them.
A typical 3D-QSAR study involves:
Dataset Selection: A series of isoxazole derivatives with a range of biological activities (e.g., pIC50 or pEC50 values) is compiled. nih.govimist.ma
Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.
Field Calculation and Model Generation: CoMFA and CoMSIA fields are calculated, and Partial Least Squares (PLS) analysis is used to build a regression model correlating these fields with the biological activities. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with a test set of compounds (yielding an r²_pred value). nih.govresearchgate.net
For a series of isoxazole derivatives acting as FXR agonists, robust CoMFA (q² = 0.664, r² = 0.960, r²_pred = 0.872) and CoMSIA (q² = 0.706, r² = 0.969, r²_pred = 0.866) models were developed. nih.gov The contour maps generated from these models provide a visual guide for drug design, indicating where bulky groups, electronegative groups, or hydrophobic moieties would enhance or diminish activity. nih.govresearchgate.net
Table 2: Statistical Parameters for 3D-QSAR Model Validation
| Parameter | Description | Indication |
|---|---|---|
| q² (or R²cv) | Cross-validated correlation coefficient. | Represents the internal predictive ability of the model. researchgate.netnih.gov |
| r² | Non-cross-validated correlation coefficient. | Measures the goodness of fit of the model to the training data. nih.gov |
| r²_pred | Predictive correlation coefficient for the external test set. | Represents the external predictive ability of the model on new data. nih.govnih.gov |
Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR methodology that presents an algebraic alternative to traditional multi-regression models. researchgate.net The S-SAR method treats structural descriptors as vectors within a data space. This space is then transformed into a fully orthogonal space using the Gram-Schmidt algorithm. The final S-SAR equation is derived in a determinant form through a coordinated transformation between the data and orthogonal spaces. researchgate.net
A key feature of the S-SAR framework is the use of a "spectral norm" as a valid substitute for the standard correlation factor. This approach also allows for the systematic design of various related SAR models through a "minimal spectral path" rule. researchgate.net While S-SAR has been applied to analyze the ecotoxicity of xenobiotics, its specific application to this compound or other isoxazole derivatives has not been extensively reported in the reviewed scientific literature. The application of this advanced algebraic method could offer new perspectives on the structure-activity relationships of this important class of compounds in future studies.
Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms
Molecular dynamics (MD) simulations are powerful computational tools for investigating the dynamic nature of molecules and their interactions. In the context of this compound and its analogs, MD simulations provide critical insights into their conformational flexibility and the intricate mechanisms by which they bind to biological targets. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a detailed view of molecular behavior at an atomic level.
Conformational Sampling
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape or conformation. A molecule can exist in various conformations, and understanding this conformational landscape is crucial for drug design. MD simulations allow for the exploration of the potential energy surface of a molecule, identifying low-energy, stable conformations that are more likely to be biologically relevant.
Enhanced sampling techniques are often employed to overcome the limitations of classical MD simulations in exploring the vast conformational space, especially for flexible molecules. sciopen.comarxiv.org Methods such as Replica Exchange MD (REMD) and simulated tempering can accelerate the sampling of conformational states, providing a more comprehensive understanding of a molecule's flexibility in solution. mdpi.comnih.gov For instance, studies on isoxazole derivatives utilize MD simulations to analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the ligand and protein, which quantify the stability and flexibility of the system over the simulation time. mdpi.commdpi.com
A typical workflow for conformational analysis using MD simulations involves:
System Setup: The molecule is placed in a simulation box, typically solvated with water molecules and ions to mimic physiological conditions.
Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable contacts.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities.
Analysis: The trajectory is analyzed to identify dominant conformations, calculate population distributions, and understand the dynamics of conformational changes.
Binding Mechanisms
MD simulations are instrumental in elucidating the detailed interactions between a ligand, such as an isoxazole derivative, and its protein target. By simulating the ligand-protein complex, researchers can observe the binding process, identify key interacting residues, and calculate the binding free energy, which is a measure of the affinity between the ligand and the protein.
Molecular docking is often used as a starting point to predict the binding pose of a ligand in the active site of a protein. nih.govnih.gov Subsequently, MD simulations are performed on the docked complex to refine the binding pose and assess its stability. nih.govnih.gov Analysis of the MD trajectory can reveal crucial information about the binding mechanism, including:
Hydrogen Bonds: Identification of stable hydrogen bonds between the ligand and protein residues, which are critical for binding affinity and specificity. nih.gov
Hydrophobic Interactions: Characterization of non-polar interactions between the ligand and hydrophobic pockets in the protein's active site. mdpi.com
Salt Bridges: Observation of electrostatic interactions between charged groups on the ligand and protein. mdpi.com
Water-Mediated Interactions: Understanding the role of water molecules in mediating interactions between the ligand and the protein.
The stability of these interactions over the course of the simulation provides insights into the strength and specificity of the binding. For example, in a study of isoxazole derivatives as Farnesoid X Receptor (FXR) agonists, MD simulations revealed the importance of hydrophobic interactions with residues such as LEU287, MET290, and ALA291, as well as salt bridges with ARG331 and HIS447 for stable binding. mdpi.com
Binding Free Energy Calculations
More rigorous and computationally intensive methods, such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP), can also be employed for more accurate predictions. Enhanced sampling techniques like ESMACS (Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent) and TIES (Thermodynamic Integration with Enhanced Sampling) have been shown to provide excellent statistical rankings of binding free energies for a series of isoxazole amides targeting the SMYD3 protein. chemrxiv.orgchemrxiv.orgchemrxiv.org
The following table summarizes the types of data and insights that can be obtained from MD simulations of isoxazole derivatives binding to their respective targets.
| Parameter | Description | Example Finding for Isoxazole Analogs |
| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the ligand/protein in a given frame and a reference structure. Indicates the stability of the system. | Stable RMSD values for isoxazole-protein complexes suggest a stable binding mode. mdpi.com |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom or residue from its average position. Indicates the flexibility of different parts of the system. | Analysis of RMSF can identify flexible loops in a protein that are important for ligand binding and conformational changes. mdpi.com |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the protein. | Stable hydrogen bonds with key active site residues are often crucial for high binding affinity. mdpi.comnih.gov |
| Interaction Energy | Calculates the van der Waals and electrostatic interaction energies between the ligand and specific protein residues. | Dominant van der Waals interactions with specific hydrophobic residues can be critical for binding. nih.gov |
| Binding Free Energy (ΔGbind) | An estimation of the binding affinity of the ligand to the protein. | MM/PBSA calculations can rank compounds based on their predicted binding affinities. nih.gov |
The insights gained from MD simulations are invaluable for understanding the structure-activity relationships of this compound and its analogs. By revealing the dynamic aspects of conformational preferences and binding interactions, these computational studies guide the rational design and optimization of new and more potent therapeutic agents.
Preclinical Biological Investigations and Mechanistic Elucidation of Isoxazole Derivatives
In vitro and in vivo (Animal Model) Studies of Bioactivity
Isoxazole (B147169) derivatives have demonstrated a wide range of biological activities in preclinical studies, spanning from anticancer to antioxidant and anti-inflammatory effects. These investigations, conducted both in laboratory cell cultures (in vitro) and in animal models (in vivo), have highlighted the therapeutic potential of this class of compounds.
In vitro studies have shown the antiproliferative effects of various isoxazole derivatives against several human tumor cell lines. spandidos-publications.com For example, a series of novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives exhibited cytotoxic effects at nanomolar concentrations against human erythroleukemic K562 cells. spandidos-publications.com Specifically, compounds in this class demonstrated IC₅₀ values (the concentration required to inhibit 50% of cell proliferation) ranging from 18.01 nM to 71.57 nM. spandidos-publications.com The mechanisms behind these anticancer effects are diverse and include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization, and protein kinase inhibition. tandfonline.comnih.gov Some indolyl-isoxazoles have also shown potent in vitro cytotoxic activities, with IC₅₀ values in the micromolar range against various cancer cell lines. nih.gov
In the realm of antioxidant activity, fluorophenyl-isoxazole-carboxamide derivatives have been evaluated. researchgate.netnih.gov In an in vitro DPPH free radical scavenging assay, certain derivatives showed high antioxidant potency, with IC₅₀ values as low as 0.45 µg/ml and 0.47 µg/ml, which was significantly more potent than the positive control, Trolox (IC₅₀ of 3.10 µg/ml). researchgate.netnih.gov Based on these promising in vitro results, the most potent compound was selected for in vivo evaluation in a mouse model. researchgate.netnih.gov The in vivo study revealed that the total antioxidant capacity (TAC) in mice treated with the isoxazole derivative was two times greater than that of mice treated with Quercetin, a standard antioxidant. researchgate.netnih.gov
The anti-inflammatory properties of isoxazole derivatives have also been extensively studied. In vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema method, a standard animal model for inflammation. nih.goveijst.org.uk In these studies, some indolyl-isoxazoles exhibited a significant reduction in paw edema, ranging from 36.6% to 73.7%. nih.gov Another study synthesized 25 isoxazole derivatives and tested them in both carrageenan-induced paw edema and xylene-induced ear edema models in rats, with several compounds showing anti-inflammatory activity comparable to the standard drug, diclofenac sodium. eijst.org.uk
Table 1: In Vitro Antiproliferative Activity of Selected Isoxazole Derivatives on K562 Cells
| Compound | IC₅₀ (nM) spandidos-publications.com |
|---|---|
| 1 | 71.57 ± 4.89 |
| 2 | 18.01 ± 0.69 |
| 3 | 44.25 ± 10.9 |
| 4 | 70.1 ± 5.8 |
| 5 | 35.2 ± 6.2 |
| 6 | 45.43 ± 13.1 |
Table 2: In Vitro Antioxidant Activity of Fluorophenyl-isoxazole-carboxamides
| Compound | DPPH Scavenging IC₅₀ (µg/ml) researchgate.netnih.gov |
|---|---|
| 2a | 0.45 ± 0.21 |
| 2c | 0.47 ± 0.33 |
| Trolox (Control) | 3.10 ± 0.92 |
Enzyme Inhibition Studies
Isoxazole derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases. These studies provide a mechanistic basis for their observed biological activities.
Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Isoxazole derivatives have been extensively investigated as COX inhibitors, with a particular focus on achieving selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects. nih.govresearchgate.net
A study of newly synthesized isoxazole derivatives demonstrated that several compounds exhibited potent and selective COX-2 inhibition. nih.govresearchgate.net In an in vitro enzyme inhibitory assay, compounds designated C3, C5, and C6 were identified as the most potent COX-2 inhibitors among the tested series. nih.govresearchgate.net The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents. researchgate.net Some isoxazole-containing compounds, known as coxibs (e.g., celecoxib, valdecoxib), are recognized for their significant selectivity towards COX-2. nih.gov Another study involving hybrid N-acyl hydrazone-linked isoxazole derivatives also identified compounds with potent COX-2 inhibitory activity, with IC₅₀ values in the low micromolar range. sci-hub.se For instance, compound 11l showed a COX-2 IC₅₀ of 5.8 µM, and compound 12c had an IC₅₀ of 4.1 µM. sci-hub.se Mofezolac, a diarylisoxazole, is a clinically used analgesic that preferentially inhibits COX-1, with an IC₅₀ value of 0.0079 µM for COX-1 and >50 µM for COX-2. nih.gov
Table 3: COX-1/2 Inhibitory Activity of Selected Isoxazole Derivatives
| Compound | COX-1 IC₅₀ (µM) sci-hub.senih.gov | COX-2 IC₅₀ (µM) sci-hub.senih.gov | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| Mofezolac | 0.0079 | >50 | >6329 |
| Celecoxib | 3.2 | 0.038 | 0.01 |
| Compound 11l | Not specified | 5.8 | Not applicable |
| Compound 12c | Not specified | 4.1 | Not applicable |
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and certain cancers. nih.govnih.gov Inhibition of GSK-3β is therefore a significant therapeutic strategy. nih.govmdpi.com
A series of novel 3-benzisoxazolyl-4-indolyl-maleimides were synthesized and evaluated for their ability to inhibit GSK-3β. nih.gov Many of these compounds displayed high inhibitory potency. The most promising compound from this series, designated 7j, exhibited an IC₅₀ value of 0.73 nM, demonstrating potent inhibition of the enzyme. nih.gov The study highlighted that substitutions on the indole ring of the molecules had a significant influence on their GSK-3β inhibitory activity. nih.gov
Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govrsc.org Consequently, inhibiting BACE1 is a primary therapeutic approach for treating Alzheimer's. rsc.orgacs.org
Research into BACE1 inhibitors has explored the incorporation of isoxazole and isoxazoline (B3343090) moieties into their structures. nih.govnih.gov In one study, novel BACE1 inhibitors were designed containing bicyclic isoxazoline carboxamides. nih.gov An inhibitor from this series, compound 3a, showed a BACE1 Kᵢ value of 10.9 nM and an EC₅₀ of 343 nM in cellular assays. nih.gov X-ray crystallography of this inhibitor bound to BACE1 revealed that the interactions between the enzyme and the isoxazoline heterocycle were primarily van der Waals in nature. nih.gov Another strategy involved modifying a tetrahydropyran (THP) ring by incorporating heteroaryl groups, including isoxazole, to better engage with a subpocket of the enzyme, leading to compounds with improved potency. nih.gov
Table 4: BACE1 Inhibitory Activity of an Isoxazoline-Containing Compound
| Compound | BACE1 Kᵢ (nM) nih.gov | Cellular EC₅₀ (nM) nih.gov |
|---|---|---|
| 3a | 10.9 | 343 |
Receptor Modulation Studies
In addition to enzyme inhibition, isoxazole derivatives have been developed to modulate the activity of specific cellular receptors, demonstrating their versatility as therapeutic agents.
G-protein coupled receptor 119 (GPR119) is expressed primarily in pancreatic β-cells and intestinal endocrine cells. researchgate.net Agonists of GPR119 stimulate glucose-dependent insulin secretion, making this receptor an attractive target for the treatment of type 2 diabetes. researchgate.netnih.gov
Several series of isoxazole and related oxadiazole derivatives have been designed and synthesized as GPR119 agonists. nih.govresearchgate.net In one study, a series of 1,2,4-oxadiazole derivatives were evaluated for their ability to increase cAMP concentration in cells transfected with the GPR119 receptor. nih.gov Many of the synthesized compounds showed significant agonistic effects. Compound 4p was identified as having the best activity, with an EC₅₀ of 20.6 nM, which was comparable to the positive control agonist GSK1292263. nih.gov These studies help establish a structure-activity relationship for the design of potent GPR119 agonists. nih.gov
Table 5: GPR119 Agonist Activity of a Lead Oxadiazole Derivative
| Compound | GPR119 Agonist EC₅₀ (nM) nih.gov |
|---|---|
| 4p | 20.6 |
| GSK1292263 (Control) | Comparable to 4p |
Formyl Peptide Receptor-Like 2 (FPRL2) Agonism
The Formyl Peptide Receptor-Like 2 (FPRL2), also known as Lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a crucial role in the resolution of inflammation. nih.govnih.gov Agonism at this receptor is a key therapeutic strategy for a variety of inflammatory conditions. nih.gov FPRL2 can be activated by a diverse range of ligands, leading to downstream signaling that can modulate immune responses. mdpi.commdpi.com
While the broader class of isoxazole derivatives has been explored for various biological activities, specific data on the agonistic activity of 5-Isobutylisoxazol-3-ylamine at the FPRL2 receptor is not extensively detailed in publicly available research. The potential for this compound to act as an FPRL2 agonist would theoretically contribute to anti-inflammatory effects by promoting resolution pharmacology. nih.gov Further investigation is required to determine the binding affinity and functional activity of this compound at the FPRL2 receptor.
Serotonin Receptor (e.g., 5-HT1A) Modulation
Serotonin receptors, particularly the 5-HT1A subtype, are well-established targets for therapeutic intervention in a range of neuropsychiatric disorders. psychopharmacologyinstitute.comnih.gov The 5-HT1A receptor is a GPCR that, upon activation, can lead to neuronal hyperpolarization and a decrease in neuronal firing, thereby modulating serotonergic neurotransmission. nih.govfrontiersin.org
The interaction of this compound with serotonin receptors, including the 5-HT1A subtype, remains an area for further scientific exploration. The affinity and modulatory effects of this specific compound on 5-HT1A and other serotonin receptors have not been extensively characterized in the available scientific literature. Determining the binding profile and functional consequences of this compound at these receptors is a necessary step in understanding its potential neuropharmacological activity.
Investigations into Anti-inflammatory Mechanisms
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. nih.gov The anti-inflammatory potential of various chemical entities is a significant area of pharmaceutical research.
While isoxazole derivatives, in general, have been investigated for anti-inflammatory properties, specific studies detailing the anti-inflammatory mechanisms of this compound are limited. Hypothetically, any anti-inflammatory effects of this compound could be mediated through various pathways, including but not limited to the modulation of pro-inflammatory cytokines, enzymes involved in the inflammatory cascade, or agonism at anti-inflammatory receptors like FPRL2. nih.govnih.gov Empirical data from preclinical models are needed to substantiate and delineate the specific anti-inflammatory actions of this compound.
Exploration of Antineoplastic Effects
The search for novel compounds with anticancer activity is a cornerstone of oncological research. The potential for a compound to exhibit antineoplastic effects can be evaluated through its ability to inhibit cancer cell proliferation, induce apoptosis, or interfere with tumor growth and metastasis.
The antineoplastic properties of this compound have not been a primary focus of published research to date. While some heterocyclic compounds, including certain isoxazole derivatives, have shown promise in this area, the specific efficacy and mechanisms of action for this compound against various cancer cell lines are yet to be determined.
Antimicrobial and Antifungal Activity Assessments
The rise of antimicrobial resistance necessitates the discovery and development of new agents to combat bacterial and fungal infections. mdpi.com Isoxazole-containing compounds have been a source of interest in the development of new antimicrobial and antifungal agents. nih.govresearchgate.net
Neuropharmacological Research and Central Nervous System Targets
The central nervous system (CNS) presents a complex array of targets for pharmacological intervention in the treatment of neurological and psychiatric disorders. nih.govnih.gov The ability of a compound to cross the blood-brain barrier and interact with specific CNS targets is a critical aspect of neuropharmacological research.
The neuropharmacological profile of this compound is an emerging area of investigation. Its potential to modulate CNS targets, such as the 5-HT1A receptor, suggests a possible role in affecting neuronal signaling. psychopharmacologyinstitute.comnih.gov However, detailed in vivo studies are necessary to understand its brain penetrance, distribution, and effects on various neurotransmitter systems.
Applications in Medicinal Chemistry Research and Drug Discovery Endeavors
5-Isobutylisoxazol-3-ylamine as a Privileged Scaffold for Lead Generation
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the discovery of new drugs. The isoxazole (B147169) ring system, a five-membered heterocycle containing nitrogen and oxygen, is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The 5-aminoisoxazole moiety, in particular, offers a valuable platform for lead generation.
The 3-amino group on the isoxazole ring provides a key site for chemical modification, allowing for the introduction of a wide array of substituents to explore the chemical space around the core scaffold. The isobutyl group at the 5-position contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties, such as absorption and distribution within the body. The combination of these features makes this compound and its derivatives attractive candidates for screening against various biological targets to identify novel hit compounds.
The utility of the 5-aminoisoxazole scaffold in lead generation is exemplified by the diverse biological activities reported for its derivatives. For instance, various 3,5-disubstituted-isoxazole derivatives have been synthesized and evaluated for their potential as therapeutic agents, demonstrating the scaffold's versatility.
Table 1: Examples of Biological Activities of 5-Aminoisoxazole Derivatives
| Derivative Class | Biological Activity |
|---|---|
| 3-Amino-5-alkylisoxazoles | Anticancer, Antimicrobial |
| 5-Amino-3-methylisoxazole derivatives | Antifungal |
Strategies for Hit-to-Lead Optimization
Once a "hit" compound, such as a derivative of this compound, is identified from a screening campaign, the subsequent phase in drug discovery is hit-to-lead optimization. This process aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit to generate a more promising "lead" compound.
For derivatives of this compound, several optimization strategies can be employed. Structure-activity relationship (SAR) studies are crucial in this phase. nih.gov By systematically modifying different parts of the molecule, medicinal chemists can understand how these changes affect its biological activity. For instance, modifications to the isobutyl group or the introduction of various substituents on the amino group can be explored to enhance target engagement.
Another key aspect of hit-to-lead optimization is the improvement of the compound's ADME (absorption, distribution, metabolism, and excretion) properties. The physicochemical properties of this compound derivatives, such as solubility and lipophilicity, can be fine-tuned through chemical modifications to achieve a more favorable pharmacokinetic profile.
Table 2: Key Parameters in Hit-to-Lead Optimization
| Parameter | Optimization Goal |
|---|---|
| Potency (IC50/EC50) | Increase affinity for the target |
| Selectivity | Minimize off-target effects |
| Solubility | Enhance bioavailability |
| Metabolic Stability | Increase half-life in the body |
Rational Design of Bioisosteric Replacements
Bioisosterism is a powerful strategy in medicinal chemistry that involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.gov The this compound scaffold can be utilized in the rational design of bioisosteric replacements.
For example, the 3-amino group can act as a bioisostere for other hydrogen bond donors, such as hydroxyl or amide groups. The isoxazole ring itself can be considered a bioisostere for other five-membered heterocyclic rings or even a phenyl ring in certain contexts, offering a way to modulate the electronic and steric properties of a molecule while maintaining key binding interactions.
The application of bioisosterism can lead to the discovery of novel compounds with improved properties. For instance, replacing a less stable functional group with the more stable isoxazole ring can enhance a drug candidate's metabolic stability.
Table 3: Examples of Bioisosteric Replacements Involving Heterocycles
| Original Functional Group | Bioisosteric Replacement | Potential Advantage |
|---|---|---|
| Carboxylic Acid | Tetrazole | Improved oral bioavailability |
| Amide | 1,2,3-Triazole | Increased metabolic stability |
Development of Multi-Targeted Ligands
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov The traditional "one drug, one target" approach may not be effective for treating such diseases. Consequently, there is a growing interest in the development of multi-targeted ligands, which are single molecules designed to interact with multiple targets simultaneously.
The this compound scaffold, with its potential for diverse chemical modifications, is well-suited for the design of multi-targeted ligands. By incorporating different pharmacophores onto the 5-aminoisoxazole core, it is possible to create hybrid molecules that can bind to two or more distinct biological targets. For instance, a derivative of this compound could be designed to inhibit two different enzymes that are implicated in a particular disease. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Table 4: Design Strategies for Multi-Targeted Ligands
| Strategy | Description |
|---|---|
| Pharmacophore Hybridization | Combining two or more pharmacophores into a single molecule. |
| Scaffold Hopping | Replacing a core scaffold with another that has similar properties but allows for different substitution patterns. |
Contribution to Neglected Tropical Disease Research
Neglected tropical diseases (NTDs) are a group of infectious diseases that affect billions of people in low-income countries. nih.gov There is an urgent need for new, effective, and affordable drugs to treat these diseases. The versatility of the isoxazole scaffold has made it a subject of interest in the search for new treatments for NTDs.
Derivatives of 5-aminoisoxazoles have been investigated for their activity against various pathogens that cause NTDs. For example, some heterocyclic compounds have shown promise as potential treatments for diseases like leishmaniasis and Chagas disease. The ability to synthesize a wide range of derivatives from the this compound scaffold allows for the exploration of its potential against a variety of parasitic and microbial targets relevant to NTDs.
Table 5: Examples of Heterocyclic Scaffolds in NTD Research
| Disease | Pathogen | Heterocyclic Scaffold Investigated |
|---|---|---|
| Leishmaniasis | Leishmania species | Isoxazoles, Benzoxazoles |
| Chagas Disease | Trypanosoma cruzi | Nitroimidazoles, Triazoles |
Advanced Research Directions and Future Perspectives for 5 Isobutylisoxazol 3 Ylamine
Integration of Artificial Intelligence and Machine Learning in Design
The convergence of artificial intelligence (AI) and drug design has initiated a paradigm shift in the pharmaceutical industry, offering pathways to faster and more efficient discovery of novel therapeutics. eurekaselect.com For 5-Isobutylisoxazol-3-ylamine, AI and machine learning (ML) can be instrumental in accelerating its development from a lead compound to a clinical candidate.
In Silico Screening and Target Identification: Machine learning algorithms can be trained to screen large virtual libraries of compounds to identify those with a high probability of interacting with a specific biological target. nih.govresearchgate.net This approach can be used to identify novel targets for this compound and its derivatives, expanding their potential therapeutic applications. Furthermore, AI can aid in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these new molecules, reducing the likelihood of late-stage failures in drug development. springernature.com
| AI/ML Application | Potential Impact on this compound Research |
| De Novo Design | Generation of novel analogues with improved efficacy and safety. |
| Virtual Screening | Rapid identification of potent derivatives against specific targets. |
| Target Identification | Discovery of new biological pathways modulated by the compound. |
| ADMET Prediction | Early assessment of drug-like properties to guide lead optimization. |
Exploration of Novel Biological Targets
The isoxazole (B147169) moiety is present in a variety of clinically approved drugs, highlighting its versatility as a pharmacophore. researchgate.net While the existing research on isoxazole derivatives has largely focused on established targets, the future for this compound lies in the exploration of novel biological targets to address unmet medical needs.
Anticancer Therapeutics: Numerous isoxazole derivatives have demonstrated potent anticancer activity. nih.govnih.gov Future research on this compound could focus on its potential to modulate novel cancer targets, such as protein-protein interactions or epigenetic modifiers. For instance, a series of novel isoxazole-piperazine hybrids have shown significant cytotoxic activities against various cancer cell lines. nih.gov
Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Isoxazole derivatives have a long history of use as antibacterial drugs. researchgate.net Future studies could investigate the potential of this compound and its derivatives to inhibit novel bacterial targets or to overcome existing resistance mechanisms.
Neurodegenerative Diseases: Some isoxazole derivatives have shown neuroprotective effects, suggesting their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Research into this compound could explore its ability to modulate targets involved in neuroinflammation or protein aggregation.
| Therapeutic Area | Potential Novel Targets for this compound |
| Oncology | EGFR-TK, VEGFR-2, CK2alpha, Topoisomerase IIbeta drugbank.com |
| Infectious Diseases | Novel bacterial enzymes, efflux pump inhibitors |
| Neurology | Kinases involved in neuroinflammation, protein aggregation pathways |
| Inflammatory Diseases | Cyclooxygenases (COX-1/COX-2) frontiersin.org |
Methodological Advancements in Chemical Synthesis and Characterization
Innovations in synthetic organic chemistry and analytical techniques are crucial for advancing the research on this compound.
Green Synthesis Approaches: Modern synthetic methods are increasingly focused on sustainability. The application of green chemistry principles, such as the use of ultrasound-assisted synthesis, can lead to more efficient and environmentally friendly routes to this compound and its derivatives. nih.gov These methods often result in shorter reaction times, higher yields, and reduced waste. nih.gov
Advanced Synthetic Strategies: The development of novel synthetic strategies, including multi-component reactions and transition metal-catalyzed cycloadditions, can facilitate the creation of a diverse library of this compound analogues. nih.gov These advanced methods allow for greater control over the regioselectivity and stereoselectivity of the synthesis, enabling the production of complex and highly functionalized molecules. nih.gov
Sophisticated Characterization Techniques: The unambiguous determination of the structure and purity of synthesized compounds is paramount. Advanced characterization techniques, such as high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, are essential for the detailed structural elucidation of novel this compound derivatives. nih.govresearchgate.netderpharmachemica.com
| Advancement | Benefit for this compound Research |
| Green Synthesis | Reduced environmental impact and increased efficiency of synthesis. |
| Multi-component Reactions | Rapid generation of diverse chemical libraries for screening. |
| Advanced Spectroscopy | Precise structural confirmation of novel and complex derivatives. |
| X-ray Crystallography | Detailed understanding of three-dimensional molecular architecture. |
Emerging Roles in Chemical Biology
Chemical biology utilizes small molecules as tools to probe and manipulate biological systems. This compound and its derivatives have the potential to become valuable tools for chemical biologists.
Molecular Probes: Fluorescently tagged or biotinylated derivatives of this compound could be synthesized to serve as molecular probes. These probes would enable researchers to visualize the subcellular localization of the compound and to identify its binding partners through techniques like affinity chromatography and mass spectrometry.
Enzyme Inhibitors: Given the prevalence of isoxazoles as enzyme inhibitors, derivatives of this compound could be designed to selectively inhibit specific enzymes involved in disease pathways. rsc.org This would not only provide valuable insights into the function of these enzymes but also serve as a starting point for the development of new drugs.
Modulators of Cellular Pathways: By systematically modifying the structure of this compound, it may be possible to develop compounds that can selectively activate or inhibit specific cellular signaling pathways. These molecules would be invaluable for dissecting the complexities of cellular communication and for identifying new therapeutic intervention points.
Q & A
Basic: What are the most reliable synthetic routes for 5-Isobutylisoxazol-3-ylamine, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via cyclization of β-keto hydroxamic acid precursors under acidic conditions. For example, β-keto hydroxamic acid (12j) reacts with concentrated HCl and methanol, followed by aqueous workup and silica gel chromatography (5–10% ethyl acetate in hexane with 1% acetic acid) to isolate the product . To optimize purity, use gradient elution chromatography and validate intermediates via LC-MS. Avoid side products by controlling reaction time and temperature.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirm the isoxazole ring structure (δ 6.2–6.5 ppm for H-4) and isobutyl group (δ 0.9–1.1 ppm for methyl protons) .
- IR: Identify N-H stretching (3300–3500 cm⁻¹) and isoxazole ring vibrations (1600–1650 cm⁻¹) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+ for C₈H₁₂N₂O). Cross-reference with NIST Chemistry WebBook for spectral validation .
Basic: How do environmental factors (pH, temperature) affect the stability of this compound?
Methodological Answer:
The compound is sensitive to strong acids/bases due to its isoxazole ring. Stability studies show degradation at pH < 3 or > 10, with optimal stability at pH 6–8. Store at –20°C in inert atmospheres to prevent oxidative decomposition. Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .
Advanced: What mechanistic insights explain the regioselectivity of isoxazole ring formation in its synthesis?
Methodological Answer:
The cyclization of β-keto hydroxamic acids proceeds via a [3+2] dipolar cycloaddition mechanism. The isobutyl group directs regioselectivity by stabilizing transition states through steric and electronic effects. Computational modeling (DFT) can predict electron density distribution at reaction sites, aiding in optimizing substituent placement .
Advanced: How can researchers reconcile contradictory biological activity data for this compound derivatives?
Methodological Answer:
Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Impurity profiles: Use HPLC to quantify byproducts (e.g., unreacted hydroxamic acid).
- Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤ 0.1%).
- Structural analogs: Compare with 5-tert-butylisoxazol-3-amine derivatives to isolate substituent effects .
Advanced: What strategies are effective for designing this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent modulation: Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position to enhance electrophilicity and binding to target enzymes .
- Hybrid scaffolds: Fuse with indole or triazole rings to exploit π-π stacking interactions. Validate via molecular docking (AutoDock Vina) against acetylcholinesterase or sodium channel models .
Advanced: How can researchers validate the reproducibility of synthetic protocols across labs?
Methodological Answer:
- Interlaboratory studies: Share batch samples for NMR and HRMS cross-validation.
- Standard operating procedures (SOPs): Document reaction parameters (e.g., stirring rate, solvent grade).
- Reference materials: Use NIST-certified spectral data for calibration .
Advanced: What analytical methods are recommended for quantifying trace byproducts in synthetic batches?
Methodological Answer:
- GC-MS: Detect volatile impurities (e.g., residual isopropyl chloride).
- HPLC-DAD: Quantify non-volatile byproducts (LOD: 0.1% w/w).
- ICP-MS: Screen for metal catalysts (e.g., Al³+ from Friedel-Crafts alkylation) .
Advanced: How can reaction conditions be optimized to minimize hazardous intermediates?
Methodological Answer:
- Replace Friedel-Crafts alkylation: Use greener Lewis acids (e.g., FeCl₃) or microwave-assisted synthesis to reduce AlCl₃ usage .
- In-situ monitoring: Employ ReactIR to detect hazardous intermediates (e.g., nitrile oxides) and adjust stoichiometry dynamically .
Advanced: What computational tools are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- ADMET prediction: Use SwissADME to estimate logP (≈2.1), solubility (≈0.5 mg/mL), and bioavailability.
- Molecular dynamics (MD): Simulate stability in lipid bilayers (GROMACS) to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
